Quinoline sulfate
CAS No.: 530-66-5
Cat. No.: VC13820111
Molecular Formula: C9H9NO4S
Molecular Weight: 227.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 530-66-5 |
|---|---|
| Molecular Formula | C9H9NO4S |
| Molecular Weight | 227.24 g/mol |
| IUPAC Name | hydrogen sulfate;quinolin-1-ium |
| Standard InChI | InChI=1S/C9H7N.H2O4S/c1-2-6-9-8(4-1)5-3-7-10-9;1-5(2,3)4/h1-7H;(H2,1,2,3,4) |
| Standard InChI Key | WSZKUEZEYFNPID-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=N2.OS(=O)(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=[NH+]2.OS(=O)(=O)[O-] |
| Melting Point | 325 to 327 °F (NTP, 1992) |
Introduction
Definition and Structural Overview
Quinoline sulfate is formally identified as the 1:1 sulfate salt of quinoline, a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. The sulfate moiety enhances its stability and solubility in aqueous environments compared to the parent quinoline . Key identifiers include:
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Physical Description: White to grayish-white or light brown crystalline powder, hygroscopic, and light-sensitive .
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Solubility: Slightly soluble in cold water but dissolves readily in hot water and organic solvents .
The compound’s structure facilitates interactions with biological targets, particularly in medicinal applications, while its acidic nature () enables neutralization reactions with bases .
Synthesis and Industrial Production
The synthesis of quinoline sulfate typically involves sulfonation of quinoline using oleum (fuming sulfuric acid). A patented continuous process outlines the following steps:
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Neutralization: Quinoline reacts with sulfuric acid to form quinoline sulfate () .
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Sulfonation: Treatment with sulfur trioxide () yields quinoline-8-sulfonic acid, which is crystallized by water addition .
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Downstream Processing: The mother liquor is concentrated and oxidized to produce nicotinic acid, while the sulfonic acid derivative is converted to 8-hydroxyquinoline via caustic treatment .
This method emphasizes efficiency, with technical-grade quinoline (90–96% purity) and high-concentration oleum (50–65% ) as key raw materials .
Physicochemical Properties
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Weight | 227.237 g/mol |
| Density | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
| Flash Point | 101.1°C |
| Solubility | Slight in cold water |
| Stability | Light-sensitive |
The compound’s reactivity is characterized by its behavior as a weak acid, participating in neutralization reactions and catalyzing organic transformations . Its degradation in environmental matrices is mediated by microbial activity, though its water solubility raises concerns about aquatic mobility .
Pharmacological Applications
Antimicrobial and Anticancer Properties
Quinoline derivatives exhibit broad-spectrum bioactivity:
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Antibacterial: Modified natural products with quinoline moieties show enhanced potency against drug-resistant strains .
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Anticancer: Hybrid compounds, such as camptothecin-quinoline conjugates, inhibit topoisomerase I and induce apoptosis .
Environmental Impact
Quinoline sulfate’s high water solubility () facilitates environmental persistence. Key concerns include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume